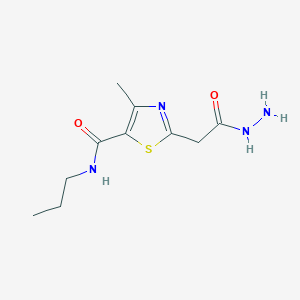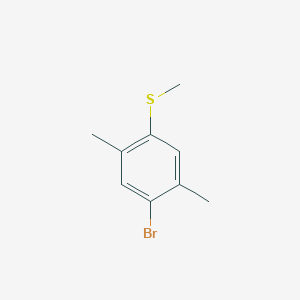
1-Bromo-2,5-dimethyl-4-(methylsulfanyl)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Bromo-2,5-dimethyl-4-(methylsulfanyl)benzene is an organic compound with the molecular formula C9H11BrS. It is a derivative of benzene, where the benzene ring is substituted with a bromine atom, two methyl groups, and a methylsulfanyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
作用机制
Mode of Action
Brominated compounds are generally known to participate in free radical reactions . In such reactions, the bromine atom can be abstracted, leaving behind a radical that can further react with other molecules .
Pharmacokinetics
The compound’s molecular weight of 23115 suggests that it may have reasonable bioavailability, as compounds with a molecular weight under 500 are generally well-absorbed.
Result of Action
The compound’s potential to participate in free radical reactions suggests that it could induce changes at the molecular level, potentially affecting cellular function.
生化分析
Biochemical Properties
1-Bromo-2,5-dimethyl-4-(methylsulfanyl)benzene plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules through its bromine and methylsulfanyl groups. These interactions can lead to the formation of various complexes and intermediates, influencing the overall biochemical pathways. For instance, the bromine atom can participate in halogen bonding, while the methylsulfanyl group can engage in sulfur-based interactions with thiol groups in proteins .
Cellular Effects
The effects of this compound on cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. It has been observed to modulate the activity of certain kinases and phosphatases, thereby affecting signal transduction pathways. Additionally, it can alter gene expression by interacting with transcription factors and other regulatory proteins .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The bromine atom can form halogen bonds with nucleophilic sites on proteins and nucleic acids, while the methylsulfanyl group can engage in sulfur-based interactions. These interactions can lead to enzyme inhibition or activation, changes in gene expression, and alterations in cellular metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions, but it can degrade over extended periods, leading to changes in its biochemical activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and exert specific biochemical effects. At higher doses, it can cause adverse effects, including toxicity and disruption of normal cellular functions. Threshold effects have been observed, indicating that the compound’s impact is dose-dependent .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound can be metabolized through oxidation, reduction, and conjugation reactions, leading to the formation of various metabolites. These metabolic pathways are crucial for understanding the compound’s overall biochemical activity .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biochemical effects. The compound can be transported by specific transporters and binding proteins, influencing its localization and accumulation. These transport mechanisms are critical for understanding the compound’s cellular and tissue-specific effects .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. This localization can influence the compound’s interactions with biomolecules and its overall biochemical activity .
准备方法
Synthetic Routes and Reaction Conditions
1-Bromo-2,5-dimethyl-4-(methylsulfanyl)benzene can be synthesized through several methods. One common approach involves the bromination of 2,5-dimethyl-4-(methylsulfanyl)benzene using bromine or a brominating agent under controlled conditions. The reaction typically occurs in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent over-bromination .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
化学反应分析
Types of Reactions
1-Bromo-2,5-dimethyl-4-(methylsulfanyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Oxidation Reactions: The methylsulfanyl group can be oxidized to a sulfone or sulfoxide using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds in the presence of palladium catalysts and boronic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium amide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like acetic acid or dichloromethane.
Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as ethanol or toluene.
Major Products
Substitution: Products include various substituted benzene derivatives depending on the nucleophile used.
Oxidation: Major products are sulfoxides or sulfones.
Coupling: Biaryl compounds with diverse functional groups.
科学研究应用
1-Bromo-2,5-dimethyl-4-(methylsulfanyl)benzene has several applications in scientific research:
相似化合物的比较
Similar Compounds
- 1-Bromo-4-(methylsulfanyl)benzene
- 1-Bromo-2,5-dimethylbenzene
- 4-Bromo-1-methyl-2-(methylsulfonyl)benzene
Uniqueness
1-Bromo-2,5-dimethyl-4-(methylsulfanyl)benzene is unique due to the presence of both methyl and methylsulfanyl groups, which enhance its reactivity and provide distinct electronic properties compared to similar compounds. This makes it a valuable intermediate in organic synthesis and a useful compound in various research applications .
属性
IUPAC Name |
1-bromo-2,5-dimethyl-4-methylsulfanylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrS/c1-6-5-9(11-3)7(2)4-8(6)10/h4-5H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWGMXOCFGLVRNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)C)SC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
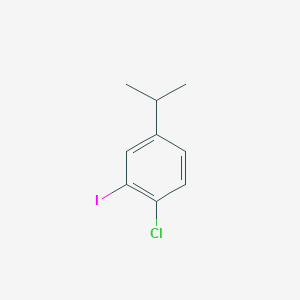
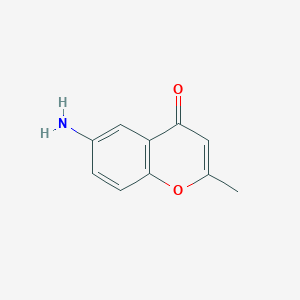
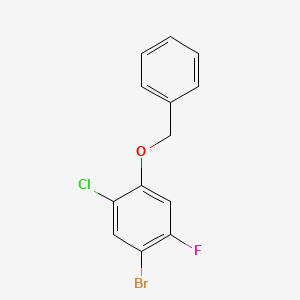
![4-[1-(Boc-amino)cyclopropyl]phenol](/img/structure/B6307485.png)
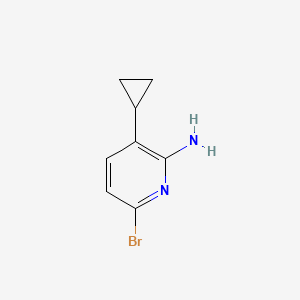
![2,6-Bis-[1-(2-n-butylphenylimino)-ethyl]pyridine](/img/structure/B6307491.png)
![2,6-Bis-[1-(2-n-propylphenylimino)-ethyl]pyridine](/img/structure/B6307499.png)
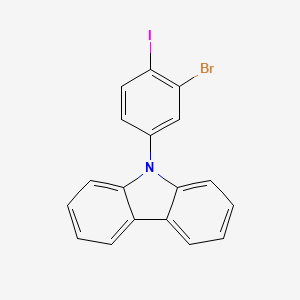
![tert-Butyl N-[3-(iodomethyl)oxetan-3-yl]carbamate](/img/structure/B6307513.png)
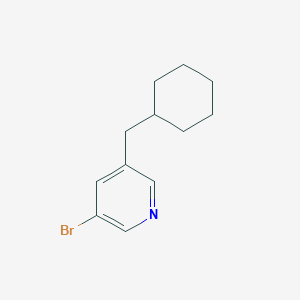
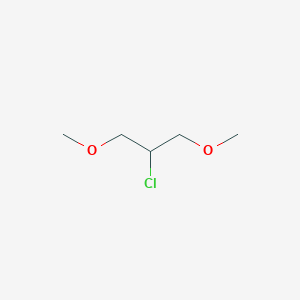
![Methyl 3-imidazo[1,2-a]pyridin-2-ylpropanoate hydrobromide](/img/structure/B6307553.png)
![tert-butyl N-[2-(4-carbamoyl-1H-1,2,3-triazol-1-yl)ethyl]carbamate](/img/structure/B6307568.png)
